molecular formula C15H28BrNSSn B066884 4-Bromo-2-(tributylstannyl)thiazole CAS No. 173978-98-8

4-Bromo-2-(tributylstannyl)thiazole

Cat. No.: B066884
CAS No.: 173978-98-8
M. Wt: 453.1 g/mol
InChI Key: ZBBDCVVDIHDNRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tributylstannyl)thiazole typically involves the stannylation of 4-bromo-2-thiazole. One common method is the reaction of 4-bromo-2-thiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Cross-Coupling Reactions: Reagents include aryl or vinyl halides, and the reaction is catalyzed by palladium complexes.

Major Products Formed

Properties

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)-tributylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-1-6-2-5-3;/h3*1,3-4H2,2H3;1H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBDCVVDIHDNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BrNSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453247
Record name 4-Bromo-2-(tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173978-98-8
Record name 4-Bromo-2-(tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(tributylstannyl)-1,3-thiazole
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